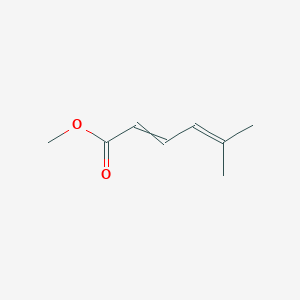

Methyl 5-methylhexa-2,4-dienoate

Description

Properties

CAS No. |

52148-91-1 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 5-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-6H,1-3H3 |

InChI Key |

KVAJOLKSQLKPHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CC(=O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Their Properties

Reactivity and Functional Differences

The 5-methyl group sterically influences the transition state, favoring the Z-isomer via dinuclear palladium adduct stabilization .

Photodegradation Pathways: Unlike methyl (2E,4E)-7-oxohepta-2,4-dienoate, which forms during UV/TiO₂ degradation of phthalates, this compound lacks reported photodegradation products, suggesting greater stability under similar conditions .

Silylated analogs (e.g., methyl 3-(trimethylsilyl)hexa-3,4-dienoate) enable asymmetric cycloadditions due to their electron-deficient allene moieties .

Physicochemical Properties

- Boiling Point/Solubility: The 5-methyl group in this compound increases hydrophobicity compared to methyl sorbate, reducing aqueous solubility.

- Spectroscopic Data: NMR and MS profiles distinguish this compound from analogs via methyl singlet integration (δ 1.8 ppm) and molecular ion peaks at m/z 140 .

Q & A

Q. Advanced Research Focus

- Chain Length Effects : Compared to methyl deca-3,5-dienoate (CHO), shorter chains in Methyl sorbate increase electrophilicity, accelerating nucleophilic attacks but reducing thermal stability.

- Substituent Effects : Electron-withdrawing groups (e.g., cyano in ethyl 2-cyano-5-methylhexa-2,4-dienoate) enhance dienophile reactivity, while phenyl groups (e.g., ethyl 5-phenylpenta-2,4-dienoate) introduce steric hindrance.

- Data-Driven Design : Use Hammett plots to correlate substituent σ values with reaction rates for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.